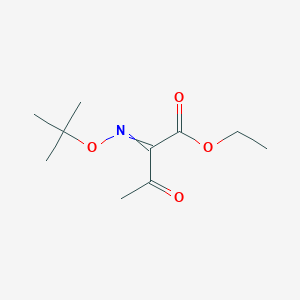
Ethyl 2-(tert-butoxyimino)-3-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(tert-butoxyimino)-3-oxobutanoate is an organic compound that belongs to the class of oxo esters. It is characterized by the presence of an ethyl ester group, a tert-butoxyimino group, and a keto group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(tert-butoxyimino)-3-oxobutanoate typically involves the reaction of ethyl acetoacetate with tert-butyl nitrite in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes rearrangement to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods also focus on minimizing waste and improving the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(tert-butoxyimino)-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The tert-butoxyimino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Conditions may involve the use of nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
Ethyl 2-(tert-butoxyimino)-3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(tert-butoxyimino)-3-oxobutanoate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in various biochemical pathways, influencing cellular processes and metabolic functions.
Comparison with Similar Compounds
Ethyl 2-(tert-butoxyimino)-3-oxobutanoate can be compared with other similar compounds such as:
Ethyl acetoacetate: A precursor in the synthesis of this compound.
tert-Butyl nitrite: Used in the synthesis of the compound.
Other oxo esters: Compounds with similar structural features but different functional groups.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct reactivity and applications.
Properties
CAS No. |
110721-24-9 |
|---|---|
Molecular Formula |
C10H17NO4 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
ethyl 2-[(2-methylpropan-2-yl)oxyimino]-3-oxobutanoate |
InChI |
InChI=1S/C10H17NO4/c1-6-14-9(13)8(7(2)12)11-15-10(3,4)5/h6H2,1-5H3 |
InChI Key |
UOPUANBPLHJMTL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=NOC(C)(C)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















